molecular formula C11H15ClO3S B13633566 3-(1-Phenylethoxy)propane-1-sulfonyl chloride

3-(1-Phenylethoxy)propane-1-sulfonyl chloride

Cat. No.: B13633566
M. Wt: 262.75 g/mol
InChI Key: BTWGITYILNXPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Phenylethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to a phenylethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common method includes the reaction of propane-1-sulfonic acid with 1-phenylethanol in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the sulfonyl chloride derivative . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-(1-Phenylethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The phenylethoxy group can also participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Phenylethoxy)propane-1-sulfonyl chloride is unique due to the presence of both the phenylethoxy group and the sulfonyl chloride group, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Biological Activity

3-(1-Phenylethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Sulfonyl chlorides often act as electrophiles, capable of modifying nucleophilic sites on proteins, leading to inhibition of enzymatic functions. This can affect pathways involved in cancer progression and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death in malignancies.

Structure-Activity Relationships (SAR)

Research indicates that the presence of specific functional groups significantly influences the biological activity of sulfonyl chloride derivatives. For instance:

  • Phenyl Group Influence : The phenyl group in this compound enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets.
  • Spacer Length : The three-carbon spacer between the sulfonyl group and the phenyl moiety appears optimal for maintaining activity while allowing flexibility for binding interactions.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those related to this compound, against human cancer cell lines (HeLa and A549). The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, demonstrating potential for anticancer applications .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BA54910.0
This compoundHeLaTBD

Study 2: Mechanistic Insights

Research involving the inhibition of specific enzymes by sulfonyl chlorides demonstrated that this compound could effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

3-(1-phenylethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3

InChI Key

BTWGITYILNXPQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.